Acetyl methylene blue

Descripción

The exact mass of the compound 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

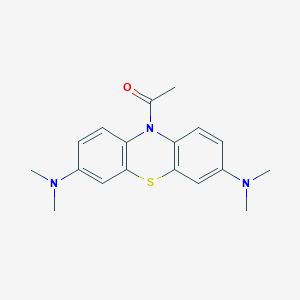

1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOGFTYLESYHAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600361 |

Source

|

| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3763-06-2 |

Source

|

| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methylene Blue for Advanced Mitochondrial Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylene (B1212753) Blue (MB), a compound with significant applications in mitochondrial research. While the specific derivative "Acetyl Methylene Blue" is not prominently featured in scientific literature for mitochondrial studies, this guide will focus on the extensively researched parent compound, Methylene Blue. We will address the potential role of an acetylated form, detail the synthesis of pharmaceutical-grade Methylene Blue, and provide in-depth protocols and data regarding its effects on mitochondrial function.

Clarification: Methylene Blue vs. This compound

A thorough review of current scientific literature reveals that "this compound" is not a commonly studied compound in the context of mitochondrial research. The vast majority of studies focus on Methylene Blue (Methylthioninium Chloride).

The term "this compound" may arise from two points of potential confusion:

-

Biological Effect: Methylene Blue is known to decrease the acetylation of lysine (B10760008) residues on mitochondrial proteins, a key biological effect related to its mechanism of action.[3] This refers to the modification of mitochondrial proteins, not the structure of the Methylene Blue molecule itself.

Given the extensive body of evidence, this guide will proceed with a focus on the parent compound, Methylene Blue , which is the agent actively used in mitochondrial research.

Synthesis of Methylene Blue

The industrial synthesis of high-purity Methylene Blue is a multi-step process. While various methods exist, a common approach involves the oxidative coupling of N,N-dimethylaniline derivatives. The following is a representative workflow based on established chemical patents.[4][5]

Synthesis Workflow Diagram

Caption: Generalized workflow for the chemical synthesis of Methylene Blue.

Mechanism of Action in Mitochondria

Methylene Blue's primary value in mitochondrial studies stems from its unique ability to act as a redox-active agent, or an alternative electron carrier, within the electron transport chain (ETC).[6][7]

At low (nanomolar to low micromolar) concentrations, MB can accept electrons from NADH and bypass Complexes I and III, which are major sites of reactive oxygen species (ROS) production. It then donates these electrons directly to Cytochrome c. This electron shuttling has several key consequences:

-

Restores ATP Production: By bypassing inhibited or dysfunctional complexes, MB can help restore the flow of electrons to Complex IV, maintaining the proton gradient and driving ATP synthesis.[4][8][9]

-

Reduces Oxidative Stress: By preventing the backup of electrons at Complexes I and III, MB reduces the formation of superoxide (B77818) radicals.[2]

-

Increases Oxygen Consumption: The enhanced electron flow to Complex IV (cytochrome c oxidase) leads to an overall increase in cellular oxygen consumption.[8]

Methylene Blue's Role in the Electron Transport Chain

Caption: Methylene Blue bypasses Complexes I and III of the ETC.

Quantitative Data on Mitochondrial Effects

The effects of Methylene Blue are highly dose- and substrate-dependent. Low doses are typically stimulatory and protective, while high doses can become inhibitory.

Table 1: Effect of Methylene Blue on Mitochondrial Respiration & ROS Production

| Parameter | Cell/Tissue Type | MB Concentration | Substrate | Observed Effect | Citation |

| Oxygen Consumption | Human Fibroblasts | Low nM | - | ▲ 37-70% increase | [8] |

| Oxygen Consumption | Rat Heart Mitochondria | 0.1 µM | Complex I (Glutamate/Malate) | ▲ Significant increase | [3][10] |

| Oxygen Consumption | Rat Heart Mitochondria | 0.1 µM | Complex II (Succinate) | ▲ Significant increase | [3][10] |

| Maximal Respiration | H9c2 Cardiomyoblasts | 0.1 µM | - | ▲ Increased | [2] |

| H₂O₂ Production | Diabetic Rat Heart Mitochondria | 0.1 µM | Complex I (Glutamate/Malate) | ▲ 210% increase | [3] |

| H₂O₂ Production | Diabetic Rat Heart Mitochondria | 0.1 µM | Complex II (Succinate) | ▼ 49% decrease | [3] |

Table 2: Effect of Methylene Blue on Mitochondrial Enzymes and ATP Production

| Parameter | Cell/Tissue Type | MB Concentration | Observed Effect | Citation |

| Cytochrome Oxidase (Complex IV) Activity | Human Fibroblasts | Low nM | ▲ 30% increase | [8] |

| ATP Production | Primary Astrocytes (post-OGD) | Not specified | ▲ Significant increase | [4] |

| ATP Turnover | H9c2 Cardiomyoblasts | 0.1 µM | ▲ Increased | [2] |

Experimental Protocols

Protocol: Assessing Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with Methylene Blue using an Agilent Seahorse XF Analyzer. The Mito Stress Test is used to probe key parameters of mitochondrial function.[11][12][13]

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant, Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Methylene Blue (stock solution in sterile water or DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.

-

Methylene Blue Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse Assay Medium containing the desired final concentration of Methylene Blue (e.g., 0.1 µM) or vehicle control.

-

Incubation: Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.

-

Load Cartridge: Load the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

-

Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the measurement protocol. The protocol will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the resulting OCR data to determine parameters such as Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. Compare the profiles of MB-treated cells to vehicle-treated controls.

Protocol: Measuring Cellular ATP Levels

This protocol describes the use of a luciferase-based ATP assay kit to quantify changes in total cellular ATP following treatment with Methylene Blue.[14]

Materials:

-

Luciferase-based ATP Assay Kit (containing Luciferase/Luciferin reagent and Lysis Buffer)

-

Methylene Blue

-

Cultured cells in an opaque-walled 96-well plate

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and allow them to adhere. Treat cells with various concentrations of Methylene Blue or vehicle control for the desired time period.

-

Cell Lysis: Remove the culture medium. Add the manufacturer-provided Lysis Buffer to each well to lyse the cells and release the intracellular ATP.

-

ATP Reaction: Add the ATP Assay Reagent (containing luciferase and luciferin) to each well. This reagent will react with the ATP present in the lysate to produce a luminescent signal.

-

Signal Measurement: Immediately measure the luminescence of each well using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration.

-

Data Analysis: Construct a standard curve using known ATP concentrations. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize ATP levels to cell number or total protein content if necessary.

Experimental Workflow Diagram

Caption: Standard workflow for studying MB's effects on mitochondria.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Methylene blue induces macroautophagy through 5′ adenosine monophosphate-activated protein kinase pathway to protect neurons from serum deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting mitochondrial dysfunction using methylene blue or mitoquinone to improve skeletal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondria as a target for neuroprotection: role of methylene blue and photobiomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dexa.ai [dexa.ai]

- 10. Methylene blue improves mitochondrial respiration and decreases oxidative stress in a substrate-dependent manner in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tabaslab.com [tabaslab.com]

- 13. agilent.com [agilent.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

The Multifaceted Neuroprotective Mechanisms of Acetyl Methylene Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Methylene Blue, a derivative of the well-established compound Methylene Blue (MB), is emerging as a promising therapeutic agent for a range of neurodegenerative disorders. Its neuroprotective effects are not attributed to a single mode of action but rather to a constellation of mechanisms that collectively mitigate neuronal damage and dysfunction. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in neurons, with a focus on its roles in mitochondrial enhancement, inhibition of tau protein aggregation, and modulation of nitric oxide synthase activity. This document summarizes key quantitative data, presents detailed experimental protocols for assays cited, and provides visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Enhancement of Mitochondrial Function

A primary and extensively documented mechanism of action for Methylene Blue and its derivatives is the enhancement of mitochondrial function. In neurons, where energy demand is exceptionally high, maintaining mitochondrial integrity is paramount for survival and proper function. This compound exerts its beneficial effects on mitochondria through several key actions.

Alternative Electron Transport

Under conditions of mitochondrial stress or dysfunction, such as in neurodegenerative diseases, the electron transport chain (ETC) can become impaired, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This compound acts as an alternative electron carrier, bypassing complexes I and III of the ETC. It accepts electrons from NADH and directly transfers them to cytochrome c, which in turn donates them to complex IV. This rerouting of electrons helps to maintain the proton gradient across the inner mitochondrial membrane, thereby sustaining ATP synthesis and reducing electron leakage that leads to ROS formation.

Increased ATP Production and Reduced Oxidative Stress

By facilitating electron transport, this compound boosts mitochondrial respiration and consequently increases the production of ATP, the primary energy currency of the cell. This is particularly crucial for neurons to maintain ion gradients, neurotransmitter synthesis, and other energy-intensive processes. Furthermore, by optimizing the efficiency of the ETC, it minimizes the generation of superoxide (B77818) radicals, a major contributor to oxidative stress and neuronal damage.

Quantitative Data: Mitochondrial Effects

| Parameter | Cell/Tissue Type | Condition | Treatment | Result | Reference |

| ATP Concentration | Injured Neurons (PC-12 cells) | Oxygen-Glucose Deprivation (OGD) | Methylene Blue | Significantly increased compared to OGD group (p=0.039) | |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Human Brain | In vivo | 0.5 mg/kg Methylene Blue (IV) | 7.9% reduction from placebo (p=0.0027) | |

| Cerebral Metabolic Rate of Oxygen (CMRO2) | Human Brain | In vivo | 1 mg/kg Methylene Blue (IV) | 11.8% reduction from placebo (p=0.0089) |

Experimental Protocols

This protocol outlines the measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cultured neurons treated with this compound.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cultured neurons

Procedure:

-

Seed neurons in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentration of this compound or vehicle control.

-

Incubate the plate at 37°C in a non-CO2 incubator for one hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant Solution and incubate at 37°C in a non-CO2 incubator.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture microplate in the analyzer and initiate the assay protocol.

-

The instrument will sequentially inject the compounds and measure the OCR at each stage, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

This protocol describes the quantification of intracellular ATP in neurons following treatment with this compound.

Materials:

-

Cultured neurons

-

This compound

-

ATP Assay Kit (e.g., luciferase-based)

-

Lysis buffer

-

Microplate reader with luminescence detection

Procedure:

-

Culture neurons in a multi-well plate and treat with this compound or vehicle control for the desired duration.

-

Lyse the cells using the lysis buffer provided in the ATP assay kit.

-

Transfer the cell lysates to a luminometer-compatible microplate.

-

Add the ATP assay reagent (containing luciferase and luciferin) to each well.

-

Immediately measure the luminescence using a microplate reader.

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples based on the standard curve and normalize to protein concentration.

Visualization

Caption: this compound bypasses Complexes I and III.

Inhibition of Tau Protein Aggregation

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease and other tauopathies. This compound and its parent compound have been identified as inhibitors of this pathological process.

Mechanism of Tau Aggregation Inhibition

The precise mechanism by which this compound inhibits tau aggregation is an area of active research. One prominent theory suggests that the oxidized form of Methylene Blue, methylthioninium (MT+), catalyzes the oxidation of cysteine residues within the tau monomer. This oxidation is thought to induce a conformational change in the tau protein that prevents it from self-assembling into paired helical filaments and subsequently NFTs. Some studies suggest that while Methylene Blue inhibits the formation of mature tau fibrils, it may lead to an increase in granular tau oligomers, the neurotoxicity of which is a subject of ongoing investigation.

Quantitative Data: Tau Aggregation Inhibition

| Parameter | Assay Method | Tau Construct | Inhibitor | IC50 / EC50 | Reference |

| IC50 | Sarkosyl-insoluble fractionation | Full-length tau | Methylene Blue | 1.9 µM | |

| IC50 | Filter assay | Tau repeat domain (K19) | Methylene Blue | ~3.5 µM | |

| EC50 | N1E-115 neuroblastoma cells | Human α-Synuclein | LMTM | 1.1 µM |

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This assay is commonly used to screen for inhibitors of tau fibrillization. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures, which are characteristic of tau fibrils.

Materials:

-

Recombinant tau protein (e.g., full-length or a fragment like K18)

-

Aggregation-inducing agent (e.g., heparin or arachidonic acid)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

96-well black microplate with a clear bottom

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a reaction mixture containing recombinant tau protein, the aggregation-inducing agent, and varying concentrations of this compound or vehicle control in the assay buffer.

-

Incubate the reaction mixtures at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to allow for aggregation.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader.

-

A decrease in ThT fluorescence in the presence of this compound compared to the control indicates inhibition of tau fibril formation.

-

Calculate the percentage of inhibition and, if applicable, the IC50 value.

Visualization

Caption: Acetyl MB inhibits the aggregation of tau monomers.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a multifaceted signaling molecule in the nervous system. While it plays essential physiological roles, excessive NO production, particularly by inducible nitric oxide synthase (iNOS), can lead to nitrosative stress and neuronal damage. Methylene Blue is a known inhibitor of NOS.

Mechanism of NOS Inhibition

Methylene Blue directly inhibits the activity of nitric oxide synthase. This inhibition is thought to occur through its interaction with the enzyme, although the precise binding site and mechanism of inhibition are still under investigation. By reducing the synthesis of NO, this compound can mitigate the detrimental effects of nitrosative stress, which include DNA damage, lipid peroxidation, and protein nitration, all of which contribute to neuronal cell death.

Quantitative Data: NOS Inhibition

| Parameter | Enzyme Source | Condition | Inhibitor | IC50 | Reference |

| IC50 | Purified rat cerebellar NOS | In vitro (absence of SOD) | Methylene Blue | 5.3 µM | |

| IC50 | Purified rat cerebellar NOS | In vitro (presence of SOD) | Methylene Blue | 9.2 µM |

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Neuronal cell lysate or purified NOS

-

L-[³H]arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Calcium chloride (for constitutive NOS)

-

EGTA (for inducible NOS)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the enzyme source, L-[³H]arginine, NADPH, BH4, and cofactors in the assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop buffer containing EGTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[³H]arginine, while the L-[³H]citrulline flows through.

-

Collect the eluate and add scintillation cocktail.

-

Quantify the amount of L-[³H]citrulline by liquid scintillation counting.

-

A decrease in L-[³H]citrulline formation indicates inhibition of NOS activity.

Visualization

Caption: Acetyl MB inhibits the production of nitric oxide.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to enhance mitochondrial function, inhibit the pathological aggregation of tau protein, and modulate nitric oxide signaling pathways collectively addresses several key aspects of neurodegenerative pathology. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this compound as a potential therapeutic for Alzheimer's disease and other related neurological disorders. Future investigations should continue to delineate the intricate details of its molecular interactions and to optimize its therapeutic application in clinical settings.

An In-depth Technical Guide to the Physicochemical Properties of Methylene Blue and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methylene (B1212753) blue and its N-demethylated derivatives, including Azure A, Azure B, and Azure C. Due to limited available data, information on acetyl methylene blue is included but is less extensive. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into the compounds' mechanisms of action.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of methylene blue and its derivatives. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |

| This compound | C₁₈H₂₁N₃OS | 327.44 | 3763-06-2 | Green Powder[] |

| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | 61-73-4 | Dark green crystals or powder[2] |

| Azure A | C₁₄H₁₄ClN₃S | 291.80 | 531-53-3 | Dark blue or green powder |

| Azure B | C₁₅H₁₆ClN₃S | 305.82 | 531-55-5 | Greenish-blue powder or crystals |

| Azure C | C₁₃H₁₂ClN₃S | 277.77 | 531-57-7 | Green or dark green solid[3] |

Table 2: Solubility Data

| Compound | Water Solubility | Organic Solvent Solubility |

| This compound | Not explicitly found | Soluble in Chloroform, Dichloromethane, Acetone, Methanol[][4] |

| Methylene Blue | 43,600 mg/L at 25 °C[2] | Soluble in ethanol (B145695) (~3.3 mg/ml), DMSO (~2 mg/ml), and DMF (~2 mg/ml)[5] |

| Azure A | Soluble | Sparingly soluble in alcohol |

| Azure B | Soluble | Soluble in Ethanol |

| Azure C | Soluble | Sparingly soluble in alcohol |

Table 3: pKa and logP Values

| Compound | pKa | logP |

| This compound | Data not found | Data not found |

| Methylene Blue | 3.14 (estimated)[2], 3.8[6], ~5.6, 0.8[7], 3.63 and 11.56 (calculated)[8] | 2.72[9] |

| Azure A | Data not found in searches | Data not found in searches |

| Azure B | Data may exist in IUPAC Digitized pKa Dataset[10] | Data not found in searches |

| Azure C | Data may exist in IUPAC Digitized pKa Dataset[3] | Data not found in searches |

Note on Methylene Blue pKa Discrepancy: The wide range of reported pKa values for methylene blue may be attributed to different experimental conditions (e.g., solvent, temperature) and methodologies (e.g., estimation vs. experimental determination).[11][12] The lower pKa values likely correspond to the protonation of the aromatic ring nitrogens, influencing its charge state in different biological compartments.

Table 4: Spectral Properties (Aqueous Solution)

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax |

| This compound | Data not found | Data not found |

| Methylene Blue | ~665 and ~610 (shoulder)[13]; 246, 292[14] | ~81,600 M⁻¹cm⁻¹ at 665 nm |

| Azure A | 620-634 | Data not found |

| Azure B | ~648 | Data not found |

| Azure C | 608-622 | Data not found |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are outlines for key experimental protocols.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically covering a range of at least 2 pH units above and below the expected pKa, are prepared with constant ionic strength.

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

-

Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different extinction coefficients is plotted against pH. The pKa is the pH at which the concentrations of the ionized and non-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

-

Solvent Saturation: n-octanol is saturated with water, and water (or a suitable buffer, typically PBS at pH 7.4 for logD) is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: A measured volume of the second pre-saturated solvent is added, and the mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: The shake-flask method for logP determination.

Signaling Pathways and Mechanisms of Action

Methylene blue is known to be involved in several biological pathways, primarily related to its redox properties.

Methylene Blue in the Treatment of Methemoglobinemia

Methylene blue is an effective antidote for methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. In red blood cells, methylene blue is reduced to leucomethylene blue by NADPH-methemoglobin reductase. Leucomethylene blue then acts as an electron donor, non-enzymatically reducing methemoglobin back to functional hemoglobin.[15][16][17]

Caption: Methylene blue pathway in the reduction of methemoglobin.

Methylene Blue and Mitochondrial Respiration

Methylene blue can act as an alternative electron carrier in the mitochondrial electron transport chain.[3] It can accept electrons from NADH and transfer them directly to cytochrome c, thereby bypassing complexes I and III.[3] This mechanism can restore mitochondrial respiration in cases of mitochondrial dysfunction and is being investigated for its neuroprotective effects.[3][18]

Caption: Methylene blue as an alternative electron carrier in mitochondria.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of methylene blue and its primary derivatives. While comprehensive data is available for methylene blue itself, there is a noticeable lack of detailed experimental data for its acetylated form and even for some properties of its more common derivatives like the Azures. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. The elucidated signaling pathways highlight the importance of the redox properties of methylene blue in its therapeutic applications. Further research into the specific properties of this compound and the Azure dyes is warranted to fully understand their potential in drug development.

References

- 2. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3763-06-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound 3763-06-2 | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. Methylene Blue | SIELC Technologies [sielc.com]

- 10. Azure B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. UV-Vis Spectrum of Methylene Blue | SIELC Technologies [sielc.com]

- 15. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

- 18. What is the mechanism of Methylene blue? [synapse.patsnap.com]

Acetyl Methylene Blue: A Novel Redox Cycling Agent for Scientific Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylene (B1212753) blue (MB), a well-characterized phenothiazine (B1677639) dye, has long been recognized for its versatile redox properties, acting as a robust redox cycling agent in a multitude of biological and chemical systems. Its ability to be reduced to the colorless leucomethylene blue (LMB) and subsequently re-oxidized forms the basis of its utility in applications ranging from an antidote for methemoglobinemia to a component in advanced biosensors.[1][2] This technical guide introduces acetyl methylene blue, a derivative of MB, as a novel redox cycling agent with potentially unique and advantageous properties for research and drug development.

While specific data on this compound is limited in current literature, its chemical structure suggests that the addition of an acetyl group to the leuco form could significantly modulate its redox potential, stability, and lipophilicity, thereby offering new avenues for investigation and application. This document provides a comprehensive overview of the core principles of methylene blue's redox cycling, inferred properties of its acetylated form, and detailed experimental protocols to facilitate further research into this promising compound.

The Core of Redox Cycling: Methylene Blue and its Acetylated Derivative

The fundamental principle of methylene blue's redox activity lies in its reversible reduction-oxidation (redox) cycle. In its oxidized state, methylene blue is a vibrant blue compound. Upon accepting two electrons and two protons, it is converted to its reduced, colorless form, leucomethylene blue.[3][4] This transformation is the cornerstone of its function as a redox indicator and cycling agent.

The introduction of an acetyl group to leucomethylene blue to form acetyl leucomethylene blue is anticipated to influence this redox equilibrium. Based on the known effects of N-substitution on the phenothiazine core, the electron-withdrawing nature of the acetyl group is expected to increase the oxidation potential of the molecule.[5][6] This suggests that acetyl leucomethylene blue may be more resistant to oxidation compared to its non-acetylated counterpart, potentially leading to a more stable reduced form.

Inferred Physicochemical and Redox Properties

| Property | Methylene Blue | This compound (Inferred) | Reference |

| Appearance (Oxidized) | Blue | Blue | [1] |

| Appearance (Reduced) | Colorless (Leucomethylene Blue) | Colorless (Acetyl Leucomethylene Blue) | [3] |

| Redox Mechanism | Reversible 2-electron, 2-proton transfer | Reversible 2-electron, 2-proton transfer | [3] |

| Oxidation Potential | Lower | Higher | [5][6] |

| Stability of Reduced Form | Less Stable | More Stable | [5][6] |

| Lipophilicity | Moderate | Higher | Inferred |

Experimental Protocols

The following protocols are designed to enable the synthesis, characterization, and evaluation of this compound as a redox cycling agent. These protocols are based on established methods for methylene blue and phenothiazine derivatives.

Synthesis of Acetyl Leucomethylene Blue

Objective: To synthesize acetyl leucomethylene blue from methylene blue.

Materials:

-

Methylene Blue

-

Zinc dust

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hot plate

Procedure:

-

In a round-bottom flask, dissolve Methylene Blue in glacial acetic acid.

-

Add zinc dust to the solution while stirring. The blue color of the solution will gradually fade as Methylene Blue is reduced to leucomethylene blue.

-

Once the solution is colorless, add acetic anhydride dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude acetyl leucomethylene blue.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Electrochemical Characterization using Cyclic Voltammetry

Objective: To determine the redox potential of this compound and assess the reversibility of its redox cycling.

Materials:

-

Acetyl leucomethylene blue

-

Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent like acetonitrile (B52724) or a buffer solution)

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode)

-

Electrochemical cell

-

Nitrogen or Argon gas for deoxygenation

Procedure:

-

Prepare a solution of acetyl leucomethylene blue in the supporting electrolyte at a known concentration (e.g., 1 mM).

-

Assemble the electrochemical cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15 minutes.

-

Perform cyclic voltammetry by scanning the potential from a suitable starting potential (e.g., -0.5 V) to a vertex potential in the anodic direction (e.g., +1.0 V) and then reversing the scan back to the starting potential.

-

Record the resulting voltammogram (current vs. potential).

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc).

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C, and the peak current ratio is close to 1.

Visualizing the Redox Cycle and Experimental Workflow

Redox Cycling of this compound

Caption: Redox cycle of this compound.

Experimental Workflow for Synthesis and Characterization

References

Unveiling the Antioxidant Potential of Acetyl Methylene Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the antioxidant properties of Methylene (B1212753) Blue (MB). However, specific research on the antioxidant capacity of its acetylated form, Acetyl Methylene Blue, is notably scarce. This guide provides a comprehensive overview of the antioxidant mechanisms and assessment protocols established for Methylene Blue, which can serve as a foundational framework for investigating this compound. The potential implications of the acetyl group are discussed, but it is critical to note that the experimental data and pathways detailed below pertain to the parent compound, Methylene Blue.

Executive Summary

Methylene Blue (MB) is a well-documented phenothiazine (B1677639) compound with potent antioxidant and redox-modulating properties. Its ability to act as an electron cycler within the mitochondrial electron transport chain, scavenge free radicals, and activate key antioxidant signaling pathways positions it as a significant molecule in the study of oxidative stress. This technical guide synthesizes the current understanding of Methylene Blue's antioxidant activity, providing detailed experimental protocols and conceptual frameworks that can be adapted for the exploration of this compound. While the introduction of an acetyl group may alter the lipophilicity, cell permeability, and redox potential of the molecule, dedicated experimental validation is necessary to elucidate the specific antioxidant profile of this compound.

Core Antioxidant Mechanisms of Methylene Blue

Methylene Blue exerts its antioxidant effects through a multi-faceted approach, primarily centered around mitochondrial function and direct radical scavenging.

2.1 Mitochondrial Redox Cycling:

At low nanomolar concentrations, Methylene Blue can act as an alternative electron carrier in the mitochondrial electron transport chain (ETC).[1][2] It accepts electrons from NADH and transfers them directly to cytochrome c, bypassing complexes I and III.[1][2] This is particularly beneficial in pathological conditions where these complexes are impaired, helping to maintain ATP production and reduce the generation of superoxide (B77818) radicals (O₂⁻).[1][2]

2.2 Direct Radical Scavenging:

Methylene Blue is an efficient scavenger of various reactive oxygen species (ROS), including superoxide radicals.[3] This direct neutralization of free radicals helps to mitigate cellular damage to lipids, proteins, and DNA.[3]

2.3 Activation of the Nrf2 Signaling Pathway:

Recent studies have indicated that Methylene Blue can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes.[4][5][6]

Below is a diagram illustrating the proposed antioxidant signaling pathways of Methylene Blue.

Figure 1: Proposed antioxidant signaling pathways of Methylene Blue.

Quantitative Data on Methylene Blue's Antioxidant Activity

The following table summarizes comparative antioxidant data for Methylene Blue from a study on human skin fibroblasts. It is important to reiterate that this data is for the non-acetylated form.

| Antioxidant Agent | Concentration Range | Key Findings in Human Skin Fibroblasts | Reference |

| Methylene Blue | Nanomolar | More effective at reducing mitochondrial ROS and promoting fibroblast proliferation compared to NAC, MitoQ, and MitoTEMPO. | [1] |

| N-Acetylcysteine (NAC) | Micromolar | Less effective than Methylene Blue in the tested parameters. | [1] |

| MitoQ | Micromolar | Outperformed by Methylene Blue in reducing mitochondrial ROS and promoting fibroblast proliferation. | [1] |

| MitoTEMPO | Micromolar | Less potent than Methylene Blue in the conducted analysis. | [1] |

Experimental Protocols for Antioxidant Assessment

The following are detailed methodologies for key experiments that can be employed to assess the antioxidant properties of this compound, based on established protocols for Methylene Blue and other antioxidants.

4.1 Methylene Blue Reduction Assay (MBRA)

This photometric assay measures the ability of an antioxidant to reduce Methylene Blue.[7]

-

Reagents:

-

Procedure:

-

In a test tube, combine 4.5 mL of deionized water with a standard amount of MB (e.g., 40 nmoles).

-

Add the test compound at various concentrations.

-

Acidify the mixture with 0.5 mL of dilute HCl.

-

Allow the reaction to stand at room temperature for approximately 30 minutes.

-

Measure the absorbance at 650 nm using a spectrophotometer.

-

A decrease in absorbance indicates the reduction of Methylene Blue and thus, the antioxidant activity of the test compound.

-

-

Calibration:

-

Prepare standards with varying known concentrations of MB (e.g., 20, 40, and 60 nmoles) to create a standard curve.[7]

-

4.2 Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of a compound to reduce intracellular ROS levels, often using a fluorescent probe like Dichlorofluorescin diacetate (DCFDA).

-

Materials:

-

Cell line of interest (e.g., human dermal fibroblasts, neuronal cells).

-

Cell culture medium and supplements.

-

DCFDA or other suitable ROS-sensitive fluorescent probe.

-

Oxidative stress inducer (e.g., H₂O₂, menadione).

-

Test compound (this compound).

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Load the cells with the DCFDA probe according to the manufacturer's instructions.

-

Induce oxidative stress by adding the chosen inducer.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader or fluorescence microscope.

-

A reduction in fluorescence intensity in the presence of the test compound indicates a decrease in intracellular ROS.

-

Below is a generalized workflow for assessing the cellular antioxidant activity of a test compound.

Figure 2: Generalized workflow for cellular antioxidant activity assay.

Potential Implications of Acetylation on Methylene Blue's Antioxidant Properties

The addition of an acetyl group to the Methylene Blue structure could have several biochemical consequences that are relevant to its antioxidant activity.

-

Lipophilicity and Bioavailability: Acetylation typically increases the lipophilicity of a molecule. This could enhance the ability of this compound to cross cellular and mitochondrial membranes, potentially leading to higher intracellular concentrations and more pronounced effects on mitochondrial redox cycling.

-

Redox Potential: The acetyl group may alter the electron-donating and -accepting properties of the phenothiazine core, thereby changing the redox potential of the molecule. This could influence its effectiveness as a free radical scavenger and its interaction with the mitochondrial ETC.

-

Enzymatic Interactions: The acetyl group could affect the binding and interaction of the molecule with enzymes involved in antioxidant pathways, such as those regulated by Nrf2.

Crucially, these are theoretical considerations that require empirical validation.

Future Research Directions

To bridge the existing knowledge gap, the following research avenues are recommended:

-

Direct Comparative Studies: Conduct head-to-head studies comparing the antioxidant capacity of this compound and Methylene Blue using a panel of in vitro assays (e.g., DPPH, ABTS, ORAC) and cellular models.

-

Mitochondrial Respiration Analysis: Utilize techniques such as high-resolution respirometry to assess the specific effects of this compound on the mitochondrial electron transport chain.

-

Nrf2 Pathway Activation: Investigate the ability of this compound to induce the nuclear translocation of Nrf2 and the expression of its downstream target genes.

-

Pharmacokinetic and Bioavailability Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how acetylation affects its delivery to target tissues and organelles.

By systematically applying the established methodologies for Methylene Blue to its acetylated derivative, the scientific community can build a comprehensive understanding of this compound's unique antioxidant properties and its potential applications in drug development.

References

- 1. CN100436431C - Medicinal methylene blue synthesis method - Google Patents [patents.google.com]

- 2. troscriptions.com [troscriptions.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylene Blue Induces Antioxidant Defense and Reparation of Mitochondrial DNA in a Nrf2-Dependent Manner during Cisplatin-Induced Renal Toxicity | MDPI [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Structural and Physicochemical Differences Between Methylene Blue and Acetyl Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison of the structural, physicochemical, and potential biological differences between methylene (B1212753) blue (MB) and its N-acetylated derivative, acetyl methylene blue. Methylene blue is a well-characterized phenothiazine (B1677639) dye with a broad range of applications in medicine and research, known for its redox-cycling properties and effects on mitochondrial function. This compound, while less studied, presents a key structural modification—the acetylation of the phenothiazine nitrogen—that is predicted to significantly alter its chemical and biological behavior. This document summarizes key quantitative data, outlines relevant experimental protocols for comparative analysis, and visualizes pertinent biological pathways and experimental workflows to support further research and development in this area.

Introduction

Methylene blue (methylthioninium chloride) is a cationic thiazine (B8601807) dye with a long history of use as a biological stain, a redox indicator, and a therapeutic agent for conditions such as methemoglobinemia.[1][2] Its planar aromatic structure and ability to undergo reversible oxidation-reduction are central to its diverse biological activities, including its role as an electron carrier in the mitochondrial electron transport chain.[3][4][5]

Acetylation is a common chemical modification in drug development used to alter a molecule's properties, such as its solubility, lipophilicity, and metabolic stability. The N-acetylation of methylene blue to form this compound introduces an acetyl group to the nitrogen atom of the phenothiazine ring system. This structural change is expected to neutralize the positive charge of the thiazine nitrogen, thereby impacting the molecule's overall electronic distribution, polarity, and steric hindrance. Understanding these differences is crucial for researchers exploring the potential of acetylated phenothiazine derivatives in various therapeutic and diagnostic applications.

Structural Differences

The core structural difference lies in the substitution at the nitrogen atom of the central phenothiazine ring. In methylene blue, this nitrogen is part of a cationic iminium group. In this compound, this nitrogen is acylated, forming a neutral amide linkage.

-

Methylene Blue: The phenothiazine nitrogen is part of a delocalized cationic system, contributing to the molecule's planarity and charge.

-

This compound: The introduction of the acetyl group (–COCH₃) at the phenothiazine nitrogen disrupts the extended conjugation and neutralizes the formal positive charge on the heterocyclic ring.

Below is a visual representation of this structural difference.

Figure 1. Chemical structures of Methylene Blue and this compound.

Physicochemical Properties

The N-acetylation is predicted to significantly alter the physicochemical properties of the molecule. The following table summarizes known data for methylene blue and predicted or inferred properties for this compound based on the structural modification and data from related N-substituted phenothiazines.[6][7]

| Property | Methylene Blue | This compound |

| Molecular Formula | C₁₆H₁₈ClN₃S | C₁₈H₂₁N₃OS |

| Molecular Weight | 319.85 g/mol | 327.44 g/mol |

| Charge | Cationic | Neutral |

| logP (Octanol/Water) | 2.72[8] | Predicted to be higher (more lipophilic) |

| Aqueous Solubility | Soluble | Predicted to be lower |

| Redox Potential | Reversible redox cycling | Predicted to have a higher oxidation potential |

Experimental Protocols

To empirically determine and compare the properties of methylene blue and this compound, the following experimental protocols can be employed.

Synthesis of this compound

A general method for the N-acetylation of phenothiazine derivatives can be adapted for methylene blue.[9]

Materials:

-

Methylene Blue

-

Acetic Anhydride (B1165640)

-

Pyridine (B92270) (as catalyst and solvent)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve methylene blue in a mixture of pyridine and DCM.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2. Synthesis and purification workflow for this compound.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.[10]

Procedure:

-

Prepare a stock solution of the test compound (methylene blue or this compound) in a suitable solvent.

-

Prepare a series of vials containing a 1:1 mixture of n-octanol and water.

-

Add a known amount of the stock solution to each vial.

-

Shake the vials vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to separate the octanol (B41247) and water layers.

-

Carefully sample both the octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Comparative Solubility Assay

The aqueous solubility can be determined using a standard shake-flask method.[11]

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a sealed vial.

-

Agitate the vial at a constant temperature for 24-48 hours to ensure saturation.

-

Filter the solution to remove any undissolved solid.

-

Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of each compound).

Redox Potential Measurement

Cyclic voltammetry (CV) is a suitable technique to determine the redox potentials.[12]

Procedure:

-

Prepare solutions of methylene blue and this compound in a suitable electrolyte solution (e.g., 0.1 M KCl).

-

Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammograms by scanning the potential over a range that covers the expected redox events.

-

The peak potentials for the oxidation and reduction waves can be used to determine the formal redox potential.

Biological Implications and Signaling Pathways

The structural and physicochemical differences between methylene blue and this compound are expected to have significant biological consequences.

Cellular Uptake and Distribution

Methylene blue is a cation and is known to accumulate in mitochondria, driven by the mitochondrial membrane potential.[13] The neutral and more lipophilic nature of this compound may lead to a different mechanism of cellular uptake, potentially favoring passive diffusion across cell membranes, and a different subcellular distribution.

Interaction with Biological Targets and Signaling Pathways

Methylene blue is known to interact with multiple biological targets and signaling pathways.[13][14] A key mechanism of action is its ability to act as an electron shuttle in the mitochondrial electron transport chain, bypassing complexes I and II to donate electrons directly to cytochrome c.[4][5][15][16] This can enhance cellular respiration and ATP production.[1]

The acetylation of the phenothiazine nitrogen in this compound is likely to alter its redox properties, which could affect its ability to participate in these electron transfer reactions. Furthermore, methylene blue is an inhibitor of nitric oxide synthase (NOS) and guanylate cyclase, thereby modulating the NO/cGMP signaling pathway.[3] The change in structure and electronics of this compound may alter its affinity for these enzymes.

Figure 3. Methylene blue as an alternative electron carrier in the ETC.

Conclusion

The N-acetylation of methylene blue represents a significant structural modification that is predicted to substantially alter its physicochemical properties, including lipophilicity, solubility, and redox potential. These changes, in turn, are expected to influence its biological activity, from cellular uptake to its interaction with key signaling pathways like mitochondrial respiration. This technical guide provides a foundational understanding of these differences and outlines key experimental approaches for their quantitative comparison. Further empirical investigation into the properties and biological effects of this compound is warranted to explore its potential as a novel therapeutic or diagnostic agent.

References

- 1. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 2. Methylene blue decreases mitochondrial lysine acetylation in the diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 5. hdrx.com [hdrx.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Methylene Blue | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cellular and Molecular Actions of Methylene Blue in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PharmGKB summary: methylene blue pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

Acetyl Methylene Blue: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of acetyl methylene (B1212753) blue. Due to the limited availability of direct experimental data for acetyl methylene blue, this document leverages extensive data on its parent compound, methylene blue, to infer and contextualize its physicochemical properties. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and workflows.

Introduction to this compound

The core structural difference between methylene blue and this compound is the acetylation of the nitrogen atom within the central thiazine (B8601807) ring. This modification neutralizes the positive charge of the phenothiazinium cation, which is expected to significantly alter its physicochemical properties, including solubility and stability.

Solubility Profile

Direct quantitative solubility data for this compound in aqueous solutions is not extensively documented. However, by examining the properties of methylene blue and the chemical nature of the acetyl group, we can infer its likely solubility characteristics.

Methylene blue itself is soluble in water.[2] The table below summarizes the reported solubility of methylene blue in various solvents.

Table 1: Solubility of Methylene Blue

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 4.36 | 25 | [3] |

| Water | 4.36 | 25 | [2] |

| Ethanol | Soluble | - | [3] |

| Chloroform | Soluble | - | [3] |

| Glacial Acetic Acid | Soluble | - | [3] |

| Glycerol | Soluble | - | [3] |

| Pyridine | Slightly soluble | - | [3] |

| Diethyl ether | Insoluble | - | [3] |

| Oleic acid | Insoluble | - | [3] |

| Xylene | Insoluble | - | [3] |

The N-acetylation in this compound introduces a nonpolar acetyl group and removes the formal positive charge present in methylene blue. This change is expected to decrease its polarity and, consequently, its solubility in polar solvents like water. Conversely, its solubility in non-polar organic solvents is likely to be enhanced.

Experimental Protocol for Solubility Determination

A standard method for determining the aqueous solubility of a compound like this compound is the shake-flask method (OECD Guideline 105).

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a specific buffer solution) in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The absorbance maximum for methylene blue is around 660-670 nm, and a similar wavelength would be a starting point for the analysis of its acetylated derivative.[4]

-

Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is another critical parameter for which direct data is scarce. The stability of the parent compound, methylene blue, is influenced by factors such as pH, light, and the presence of oxidizing or reducing agents.

Methylene blue is known to undergo photodegradation, particularly in the presence of photosensitizers like TiO₂.[5] The degradation often proceeds through N-demethylation and hydroxylation of the aromatic rings.

The acetyl group on the central nitrogen of this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it back to methylene blue. The rate of this hydrolysis would be dependent on pH and temperature.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in water, acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions. A control solution in a neutral buffer should also be prepared.

-

Stress Conditions:

-

Hydrolytic Stability: Store the acidic, basic, and neutral solutions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Store the hydrogen peroxide solution at room temperature.

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

-

Data Evaluation: The percentage of degradation can be calculated, and the degradation kinetics (e.g., half-life) can be determined.

Visualizations

Degradation Pathway of Methylene Blue

The following diagram illustrates the potential degradation pathways for methylene blue in an aqueous environment, which may share similarities with the degradation of this compound following a potential initial deacetylation step.

Caption: Oxidative degradation pathway of Methylene Blue.

Experimental Workflow for Solubility and Stability Testing

The logical flow for assessing the aqueous solubility and stability of a compound like this compound is depicted below.

Caption: Workflow for solubility and stability testing.

Analytical Methods for Quantification

A variety of analytical methods have been established for the quantification of methylene blue, which can be adapted for this compound.

Table 2: Analytical Methods for Methylene Blue

| Method | Principle | Key Features | Reference(s) |

| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength (λ_max ≈ 660-670 nm). | Simple, rapid, and cost-effective for routine analysis. | [4] |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | High specificity and sensitivity; can separate from degradation products. | [6] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis. | Very high sensitivity and selectivity; useful for residue analysis and metabolite identification. | [6] |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning into micelles in a capillary. | Fast analysis times and high efficiency. | [7] |

| Titration | Redox titration using a reducing agent like ascorbic acid. | Suitable for assaying the purity of the bulk substance. | [8] |

For the analysis of this compound, HPLC coupled with a UV-Vis or mass spectrometry detector would be the most suitable approach, especially for stability studies where separation from potential degradation products (like methylene blue itself) is crucial.

Conclusion

While direct experimental data on the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be built by leveraging the extensive knowledge of its parent compound, methylene blue, and established principles of physical organic chemistry. The N-acetylation is expected to decrease aqueous solubility and potentially introduce a hydrolytic degradation pathway. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to fully characterize the aqueous behavior of this compound. Further studies are warranted to generate empirical data and confirm the inferred properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylene blue - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. labshake.com [labshake.com]

- 6. TR-A194075 - acetyl-methylene-blue | 3763-06-2 [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging Using Methylene Blue Vital Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene (B1212753) blue is a well-established cationic dye with a long history in histology and microbiology. Its utility extends to vital staining, a technique for observing living cells. In this application, methylene blue acts as a redox indicator to differentiate between viable and non-viable cells. Live, metabolically active cells possess enzymes that can reduce methylene blue to its colorless form, leuco-methylene blue.[1][2] In contrast, dead cells or cells with compromised metabolic activity are unable to reduce the dye and therefore retain the characteristic blue color.[1][2] This differential staining allows for the assessment of cell viability and the visualization of certain cellular structures in real-time. While the term "acetyl methylene blue" is not commonly found in standard protocols, the principles outlined here apply to the use of methylene blue and its reduced forms for live-cell imaging.

Principle of Staining

Methylene blue is a cell-permeable dye that, in its oxidized state, is blue. In living cells, mitochondrial enzymes and other cellular reductases transfer electrons to methylene blue, reducing it to the colorless leuco-methylene blue.[1] This process is dependent on active cellular metabolism. Therefore, healthy cells with intact enzymatic activity will appear unstained or lightly stained, while dead or dying cells, which lack this metabolic capacity, will remain blue.[1][3] For enhanced penetration into living cells, a pre-reduced form of methylene blue (leuco-methylene blue) can be used, which then gets oxidized to the blue form within the cells.[4][5]

Quantitative Data Summary

The optimal concentration and incubation time for methylene blue staining can vary depending on the cell type and experimental conditions. The following table summarizes typical ranges found in various protocols.

| Parameter | Recommended Range | Cell Type/Application | Reference |

| Methylene Blue Concentration | 0.01 - 0.05 mg/mL | Breast cancer cell lines | [6] |

| 1% solution (diluted 1:1 with sample) | Yeast cells | [3] | |

| 0.06% in PBS with 1.25% glutaraldehyde | Adherent cell lines (modified assay) | [7] | |

| Incubation Time | 3 - 10 minutes | Yeast cells | [3] |

| 1 minute | Cell monolayers | [6] | |

| Up to 1 hour | Adherent cell lines (modified assay) | [7] |

Experimental Protocols

Protocol 1: Live-Cell Viability Assessment with Methylene Blue

This protocol is suitable for a general assessment of cell viability in a suspension culture or for adherent cells that have been detached.

Materials:

-

Methylene Blue solution (0.1% w/v in Phosphate Buffered Saline - PBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Microscope slides and coverslips

-

Hemocytometer or automated cell counter

-

Microscope with bright-field illumination

Procedure:

-

Cell Preparation:

-

For suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in fresh, pre-warmed PBS or culture medium to a concentration of approximately 1 x 10^6 cells/mL.

-

For adherent cells: Wash the cells with PBS, then detach them using a suitable method (e.g., trypsinization). Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh, pre-warmed PBS or culture medium to a concentration of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

In a microcentrifuge tube, mix equal volumes of the cell suspension and the 0.1% Methylene Blue solution (e.g., 50 µL of cell suspension + 50 µL of Methylene Blue solution).

-

Incubate the mixture at room temperature for 5-10 minutes. Avoid prolonged incubation as it may lead to non-specific staining.

-

-

Imaging and Analysis:

-

Load a small volume (e.g., 10 µL) of the stained cell suspension onto a hemocytometer or a microscope slide with a coverslip.

-

Observe the cells under a bright-field microscope.

-

Count the number of blue (non-viable) and colorless (viable) cells.

-

Calculate the percentage of viable cells using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

-

Protocol 2: In-Situ Staining of Adherent Cells for Live Imaging

This protocol allows for the direct staining and observation of adherent cells in a culture vessel.

Materials:

-

Methylene Blue solution (0.01 mg/mL in pre-warmed, serum-free culture medium)

-

Pre-warmed, complete culture medium

-

Culture vessel with adherent cells (e.g., petri dish, chamber slide)

-

Live-cell imaging microscope

Procedure:

-

Preparation:

-

Aspirate the culture medium from the vessel containing the adherent cells.

-

Gently wash the cells twice with pre-warmed PBS to remove any residual medium and debris.

-

-

Staining:

-

Add a sufficient volume of the 0.01 mg/mL Methylene Blue staining solution to cover the cell monolayer.

-

Incubate the cells in a 37°C incubator with 5% CO2 for 1-5 minutes. The optimal incubation time should be determined empirically for each cell line.

-

-

Washing:

-

Carefully aspirate the staining solution.

-

Gently wash the cells two to three times with pre-warmed, serum-free culture medium or PBS to remove excess stain.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Immediately proceed with live-cell imaging using a microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Viable cells should appear largely unstained, while dead or dying cells will show blue staining, particularly in the nucleus.[8][9]

-

Diagrams

Caption: Workflow for assessing cell viability with methylene blue.

Caption: Mechanism of differential staining in live and dead cells.

References

- 1. Methylene blue - Wikipedia [en.wikipedia.org]